2-((4-Chlorophenyl)imino)-3-(2-pyridinyl)-4-thiazolidinone
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Overview
Description
2-((4-Chlorophenyl)imino)-3-(2-pyridinyl)-4-thiazolidinone is a heterocyclic compound that contains a thiazolidinone ring, a pyridine ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chlorophenyl)imino)-3-(2-pyridinyl)-4-thiazolidinone typically involves the reaction of 4-chloroaniline with 2-pyridinecarboxaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The resulting Schiff base is then cyclized with thioglycolic acid to form the thiazolidinone ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-((4-Chlorophenyl)imino)-3-(2-pyridinyl)-4-thiazolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazolidinone derivatives.
Substitution: Formation of substituted thiazolidinone derivatives with various functional groups.
Scientific Research Applications
2-((4-Chlorophenyl)imino)-3-(2-pyridinyl)-4-thiazolidinone has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with unique electronic and optical properties.
Biological Studies: The compound can be used as a probe to study enzyme activities and protein-ligand interactions.
Industrial Applications: The compound can be used in the development of new catalysts and as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-((4-Chlorophenyl)imino)-3-(2-pyridinyl)-4-thiazolidinone involves its interaction with specific molecular targets. In medicinal applications, the compound can bind to bacterial and fungal enzymes, inhibiting their activity and leading to cell death. In cancer cells, the compound can induce apoptosis by activating specific signaling pathways . The exact molecular targets and pathways involved may vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-((4-Bromophenyl)imino)-3-(2-pyridinyl)-4-thiazolidinone
- 2-((4-Methylphenyl)imino)-3-(2-pyridinyl)-4-thiazolidinone
- 2-((4-Nitrophenyl)imino)-3-(2-pyridinyl)-4-thiazolidinone
Uniqueness
2-((4-Chlorophenyl)imino)-3-(2-pyridinyl)-4-thiazolidinone is unique due to the presence of the chlorophenyl group, which can enhance its biological activity and chemical reactivity compared to similar compounds with different substituents. The chlorophenyl group can also influence the compound’s solubility and stability, making it more suitable for certain applications .
Properties
CAS No. |
69437-84-9 |
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Molecular Formula |
C14H10ClN3OS |
Molecular Weight |
303.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)imino-3-pyridin-2-yl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H10ClN3OS/c15-10-4-6-11(7-5-10)17-14-18(13(19)9-20-14)12-3-1-2-8-16-12/h1-8H,9H2 |
InChI Key |
ZVVRLOFRNGGEOV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=NC2=CC=C(C=C2)Cl)S1)C3=CC=CC=N3 |
Origin of Product |
United States |
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